

# Application Notes and Protocols: $\alpha,\alpha'$ -Dibromo-p-xylene in Friedel-Crafts Alkylation Reactions

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## Compound of Interest

Compound Name: *Dibromo p-xylene*

Cat. No.: *B8357568*

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## Introduction

Friedel-Crafts alkylation is a fundamental and versatile method for forming carbon-carbon bonds by substituting an aromatic proton with an alkyl group. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride ( $\text{AlCl}_3$ ) or iron(III) chloride ( $\text{FeCl}_3$ ).  $\alpha,\alpha'$ -Dibromo-p-xylene is a valuable bifunctional alkylating agent in this context, enabling the synthesis of a variety of complex molecules and polymers. Its two reactive benzylic bromide moieties allow for the alkylation of two aromatic units, leading to the formation of bridged aromatic compounds and porous organic polymers.

This document provides detailed application notes and experimental protocols for the use of  $\alpha,\alpha'$ -dibromo-p-xylene in Friedel-Crafts alkylation reactions, with a particular focus on its application in the synthesis of porous polymeric networks.

## Key Applications

The primary application of  $\alpha,\alpha'$ -dibromo-p-xylene in Friedel-Crafts alkylation is in the synthesis of porous organic polymers (POPs). These materials are characterized by high surface areas, tunable porosity, and excellent thermal and chemical stability, making them suitable for applications in:

- Gas storage and separation: The porous nature of these polymers allows for the selective adsorption and storage of gases.
- Catalysis: The high surface area can be utilized to support catalytic species.
- Sensing: The electronic properties of the aromatic networks can be exploited for chemical sensing applications.

One notable example is the synthesis of a porous polymeric network (PPN) through the Friedel-Crafts alkylation of triphenylamine with  $\alpha,\alpha'$ -dibromo-p-xylene, catalyzed by  $\text{FeCl}_3$ .<sup>[1]</sup> This reaction creates a cross-linked, three-dimensional network with a high surface area.

## Reaction Mechanism and Considerations

The Friedel-Crafts alkylation with  $\alpha,\alpha'$ -dibromo-p-xylene proceeds via a stepwise electrophilic aromatic substitution.

- Formation of the Electrophile: The Lewis acid catalyst (e.g.,  $\text{FeCl}_3$ ) interacts with one of the bromine atoms of  $\alpha,\alpha'$ -dibromo-p-xylene, polarizing the C-Br bond and generating a benzylic carbocation or a highly electrophilic complex.
- Nucleophilic Attack: An electron-rich aromatic compound (the nucleophile) attacks the electrophilic carbon, forming a new C-C bond and a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion).
- Deprotonation: A weak base, typically the complex formed between the Lewis acid and the leaving group (e.g.,  $\text{FeCl}_3\text{Br}^-$ ), removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring.
- Second Alkylation: The second  $-\text{CH}_2\text{Br}$  group on the xylene moiety can then react with another aromatic molecule in the same manner, leading to the formation of a cross-linked polymer network.

Important Considerations:

- Catalyst Choice: Strong Lewis acids like  $\text{AlCl}_3$  and  $\text{FeCl}_3$  are commonly used. The choice of catalyst can influence the reaction rate and selectivity.

- **Solvent:** An inert solvent that can dissolve the reactants and catalyst is required. Dichloromethane or 1,2-dichloroethane are common choices.
- **Temperature:** Friedel-Crafts alkylations are often run at low temperatures to control the reaction rate and minimize side reactions.
- **Moisture Sensitivity:** Lewis acid catalysts are highly sensitive to moisture and will be deactivated by water. Therefore, all reagents and glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

## Experimental Protocols

### Protocol 1: Synthesis of a Porous Polymeric Network from Triphenylamine and $\alpha,\alpha'$ -Dibromo-p-xylene

This protocol describes the synthesis of a porous organic polymer via a Friedel-Crafts alkylation reaction between triphenylamine and  $\alpha,\alpha'$ -dibromo-p-xylene, catalyzed by anhydrous iron(III) chloride.

Materials:

Reagent	Molar Mass ( g/mol )	Quantity	Moles
Triphenylamine	245.33	1.226 g	5.0 mmol
$\alpha,\alpha'$ -Dibromo-p-xylene	263.96	1.980 g	7.5 mmol
Anhydrous $\text{FeCl}_3$	162.20	2.433 g	15.0 mmol
Anhydrous 1,2-dichloroethane	-	50 mL	-
Methanol	-	200 mL	-
Tetrahydrofuran (THF)	-	200 mL	-

Equipment:

- Three-necked round-bottom flask (250 mL)

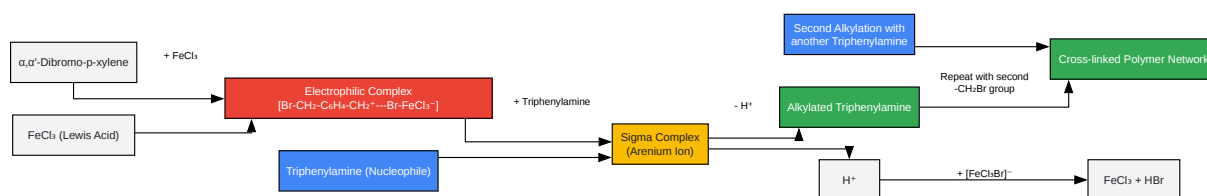
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Inert gas supply (N<sub>2</sub> or Ar) with bubbler
- Schlenk line or similar apparatus for inert atmosphere techniques
- Buchner funnel and filter paper
- Soxhlet extractor

#### Procedure:

- Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of inert gas.
- Reaction Setup: Assemble the three-necked flask with the reflux condenser and an inert gas inlet. Place a magnetic stir bar in the flask.
- Charging Reactants: Under a positive pressure of inert gas, add triphenylamine (1.226 g, 5.0 mmol) and  $\alpha,\alpha'$ -dibromo-p-xylene (1.980 g, 7.5 mmol) to the reaction flask.
- Solvent Addition: Add anhydrous 1,2-dichloroethane (50 mL) to the flask to dissolve the reactants.
- Catalyst Addition: While stirring, carefully add anhydrous iron(III) chloride (2.433 g, 15.0 mmol) to the reaction mixture. The addition is exothermic, and the mixture will likely darken.
- Reaction: Heat the reaction mixture to 80 °C and maintain it at this temperature with vigorous stirring for 24 hours under an inert atmosphere. A solid precipitate will form during the reaction.
- Work-up: After 24 hours, cool the mixture to room temperature.
- Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

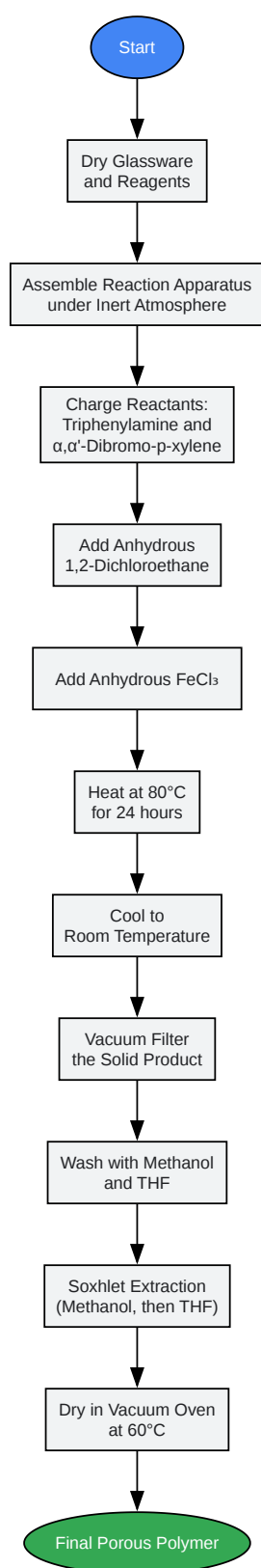
- **Washing:** Wash the collected solid sequentially with methanol (100 mL) and tetrahydrofuran (100 mL) to remove any unreacted monomers and catalyst residues.
- **Purification:** Further purify the polymer by Soxhlet extraction with methanol for 24 hours, followed by extraction with tetrahydrofuran for another 24 hours.
- **Drying:** Dry the purified polymer in a vacuum oven at 60 °C overnight to yield the final porous polymeric network.

## Visualizations



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Caption: Mechanism of Friedel-Crafts alkylation.



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## References

- 1.  $\alpha,\alpha$ -Dibromo-p-xylene 97 623-24-5 [sigmaaldrich.com]
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